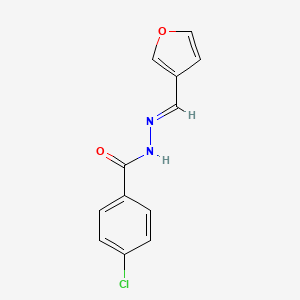![molecular formula C11H16N4 B5801112 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)
5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine works by binding to the active site of 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine, inhibiting its activity and leading to increased insulin signaling. This results in improved glucose uptake and utilization by cells, leading to improved metabolic function.
Biochemical and Physiological Effects:
Studies have shown that 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of type 2 diabetes and obesity. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is its specificity for 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine, which reduces the risk of off-target effects. However, its low solubility and stability can make it difficult to work with in lab experiments, and further optimization may be necessary to improve its pharmacokinetic properties.
Orientations Futures
For research on 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine include exploring its potential as a therapeutic agent for type 2 diabetes and other metabolic disorders, as well as investigating its anti-inflammatory effects and potential applications in other disease areas. Further optimization of its pharmacokinetic properties may also be necessary to improve its efficacy and reduce potential side effects.
In conclusion, 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has shown significant potential as a 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine inhibitor with potential therapeutic applications in type 2 diabetes and other metabolic disorders. Further research is necessary to fully understand its mechanism of action and potential applications in other disease areas.
Méthodes De Synthèse
The synthesis of 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves a multi-step process that includes the reaction of 2-methyl-4-nitropyrazole with tert-butylamine, followed by the addition of 2-chloro-4,6-dimethoxypyrimidine. The final step involves the reduction of the nitro group to an amine group using palladium on carbon as a catalyst.
Applications De Recherche Scientifique
5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential therapeutic applications, particularly as a protein tyrosine phosphatase 1B (5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine) inhibitor. 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a negative regulator of insulin signaling, and its inhibition can lead to improved insulin sensitivity and glucose homeostasis, making it a potential target for the treatment of type 2 diabetes and other metabolic disorders.
Propriétés
IUPAC Name |
5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-7-5-10-13-8(11(2,3)4)6-9(12)15(10)14-7/h5-6H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJENBJXOQZDGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24790985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)

![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5801043.png)


![1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5801063.png)

![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B5801079.png)



![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801130.png)
![4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)
![1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5801134.png)